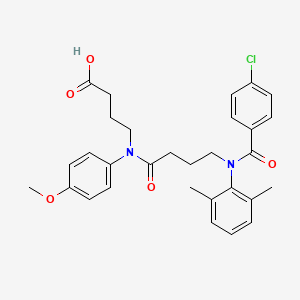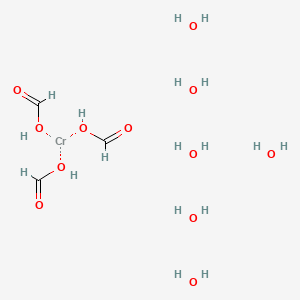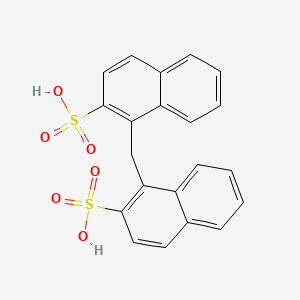
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one is a heterocyclic organic compound with the molecular formula C8H11NO2 This compound is known for its unique structure, which includes a cyclopentenone ring substituted with dimethylamino, hydroxy, and methylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable cyclopentenone derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclopentenone derivatives.
科学的研究の応用
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dimethylamino and hydroxy groups, which can participate in various chemical reactions. The methylene group also contributes to its reactivity by providing a site for further functionalization. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **3
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure but lacks the dimethylamino and methylene groups.
特性
CAS番号 |
63937-30-4 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
3-(dimethylamino)-2-hydroxy-5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-5-4-6(9(2)3)8(11)7(5)10/h11H,1,4H2,2-3H3 |
InChIキー |
RSSKIVGIDBXOIX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=O)C(=C)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)



![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)


![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)




